![molecular formula C11H11ClN2O2 B1459832 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one CAS No. 1547735-92-1](/img/structure/B1459832.png)
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one
Overview
Description
7-Chloro-3,4-dihydro-1H-spiro[oxolane-3,2'-quinoxaline]-3'-one is a heterocyclic compound that is of great interest to the scientific community due to its unique properties and potential applications. This compound is an analog of spiro[oxolane-3,2'-quinoxaline], which is a heterocyclic compound that has been extensively studied for its potential applications in medicine and other fields. 7-Chloro-3,4-dihydro-1H-spiro[oxolane-3,2'-quinoxaline]-3'-one has a unique structure that is composed of two fused six-membered rings, with a chlorine atom in the center. This compound has been studied for its potential as a therapeutic agent and its ability to interact with biological molecules.
Scientific Research Applications
Synthesis and Chemical Properties
- The Stollé type reaction involving compounds similar to 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one has led to the creation of new heterocyclic systems. These compounds were used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in three-component cyclocondensations with malononitrile and other compounds with activated methylene group (Medvedeva et al., 2014).
- A study on manganese(III) acetate-induced reactions, similar in nature to those involving 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, produced novel fused spiro derivatives and explored their precursor compounds (Bremner & Jaturonrusmee, 1990).
Biological Evaluation and Molecular Docking
- Novel tacrine hybrids, structurally related to 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, were synthesized and subjected to biological evaluation, including AChE and cytotoxicity activity, as well as molecular docking studies (Bonacorso et al., 2015).
Novel Synthesis Methods
- A study highlighted an efficient and novel protocol for synthesizing spiro[1,3]oxazino[5,6-c]quinoline derivatives, showcasing the versatility in synthesizing complex structures related to the 7'-chloro compound (Aslanpanjeh et al., 2019).
Advanced Syntheses of Spirocyclic Compounds
- Research on the syntheses of various spirocyclic compounds, such as spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic acid, which is structurally related to 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, provided insights into diastereoselective cyclopropanation reactions and other advanced synthetic techniques (Yong et al., 2007).
properties
IUPAC Name |
6-chlorospiro[1,4-dihydroquinoxaline-3,3'-oxolane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-9(5-7)14-11(10(15)13-8)3-4-16-6-11/h1-2,5,14H,3-4,6H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXFMSZRBBDWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)NC3=C(N2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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